molecular formula C8H9N5 B2986341 4-methyl-3-(1H-1,2,3,4-tetrazol-1-yl)aniline CAS No. 926262-71-7

4-methyl-3-(1H-1,2,3,4-tetrazol-1-yl)aniline

Cat. No.: B2986341
CAS No.: 926262-71-7
M. Wt: 175.195
InChI Key: VCANBIWZOKQTPT-UHFFFAOYSA-N
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Description

4-Methyl-3-(1H-1,2,3,4-tetrazol-1-yl)aniline (CAS: CID 16776027) is an aromatic amine featuring a methyl group at the 4-position and a tetrazole ring at the 3-position of the aniline backbone. Its molecular formula is C₈H₉N₅, with a molecular weight of 175.19 g/mol . The tetrazole moiety, a five-membered ring containing four nitrogen atoms, imparts unique electronic and steric properties, making it a bioisostere for carboxylic acids (pKa ~4.5–5.0) .

Properties

IUPAC Name

4-methyl-3-(tetrazol-1-yl)aniline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9N5/c1-6-2-3-7(9)4-8(6)13-5-10-11-12-13/h2-5H,9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VCANBIWZOKQTPT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)N)N2C=NN=N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9N5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

175.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-methyl-3-(1H-1,2,3,4-tetrazol-1-yl)aniline can be achieved through various methods. One common approach involves the cycloaddition reaction between substituted thiazolylamine or oxazolylamine, triethyl orthoformate, and sodium azide in the presence of a catalyst such as tributylmethylammonium chloride in dimethyl sulfoxide (DMSO). The reaction is typically carried out at 80°C, resulting in high yields of the desired tetrazole derivative .

Industrial Production Methods: Industrial production of tetrazole derivatives, including this compound, often involves eco-friendly approaches. These methods may include the use of water as a solvent, moderate reaction conditions, and non-toxic reagents. The goal is to achieve high yields with minimal environmental impact .

Chemical Reactions Analysis

Types of Reactions: 4-methyl-3-(1H-1,2,3,4-tetrazol-1-yl)aniline undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

4-methyl-3-(1H-1,2,3,4-tetrazol-1-yl)aniline has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of 4-methyl-3-(1H-1,2,3,4-tetrazol-1-yl)aniline involves its interaction with molecular targets and pathways in biological systems. The tetrazole ring can act as a bioisostere for carboxylate groups, allowing the compound to mimic the behavior of carboxylic acids in biological systems. This property enables the compound to interact with enzymes, receptors, and other biomolecules, potentially leading to various biological effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Position and Heterocycle Variations

The biological and physicochemical properties of aniline derivatives are highly sensitive to substituent positions and heterocycle types. Below is a comparative analysis:

Table 1: Structural and Physicochemical Comparisons
Compound Name Molecular Formula Substituent Position Heterocycle Type Molecular Weight (g/mol) Key Properties/Applications Reference
4-Methyl-3-(tetrazol-1-yl)aniline C₈H₉N₅ 4-Me, 3-tetrazole Tetrazole 175.19 Bioisostere for carboxylic acids
2-Methyl-3-(tetrazol-1-yl)aniline C₈H₉N₅ 2-Me, 3-tetrazole Tetrazole 175.19 Positional isomer; steric effects
3-Fluoro-4-(tetrazol-1-yl)aniline C₇H₆FN₅ 3-F, 4-tetrazole Tetrazole 179.15 Enhanced acidity (electronegative F)
4-(1,2,4-Triazol-1-yl)aniline C₈H₈N₄ 4-triazole Triazole 160.18 Lower acidity (pKa ~8–10)
4-(Triazol-1-ylmethyl)aniline C₉H₁₀N₄ 4-CH₂-triazole Triazole 174.21 Flexible linker; fluorescent probes
4-Methyl-3-(morpholinosulfonyl)aniline C₁₁H₁₆N₂O₃S 4-Me, 3-SO₂-morpholine None (sulfonamide) 280.33 FXR antagonist (enhanced activity)
Tetrazole vs. Triazole Derivatives
  • Tetrazoles (e.g., target compound) exhibit higher acidity and better metabolic stability compared to triazoles, making them suitable for mimicking carboxylic acids in drug design .
  • Triazoles (e.g., 4-(1,2,4-triazol-1-yl)aniline) are less acidic but often used in antifungal and antiviral agents due to their hydrogen-bonding capabilities .
Substituent Position Effects
  • In FXR antagonists, 4-methyl-3-(morpholinosulfonyl)aniline showed superior activity compared to its 2-methyl analog, highlighting the importance of substituent positioning for receptor binding .
Electronic Effects
  • Fluorine substitution (3-fluoro-4-tetrazolylaniline) increases electronegativity, enhancing intermolecular interactions in polar environments .

Biological Activity

4-Methyl-3-(1H-1,2,3,4-tetrazol-1-yl)aniline, a compound with the molecular formula C8_8H9_9N5_5, has garnered attention in recent years for its potential biological activities. It is characterized by a tetrazole ring, which is known for its diverse pharmacological properties. This article delves into the biological activity of this compound, focusing on its mechanism of action, potential therapeutic applications, and relevant research findings.

Structural Overview

The structure of this compound can be represented as follows:

  • Molecular Formula : C8_8H9_9N5_5
  • SMILES : CC1=C(C=C(C=C1)N)N2C=NN=N2
  • InChI : InChI=1S/C8H9N5/c1-6-2-3-7(9)4-8(6)13-5-10-11-12-13/h2-5H,9H2,1H3

This compound features a methyl group and an aniline moiety attached to a tetrazole ring, which contributes to its biological properties.

Antimicrobial Properties

Recent studies have indicated that compounds containing tetrazole rings exhibit significant antimicrobial activity. For instance, tetrazole derivatives have been shown to inhibit bacterial growth effectively. In one study, related tetrazole compounds demonstrated promising results against various bacterial strains with IC50_{50} values ranging from 22.4 µM to 50.2 µM . Although specific data on this compound is limited, the structural similarity suggests potential antimicrobial properties.

The mechanism by which tetrazole compounds exert their biological effects often involves interaction with specific enzymes or receptors. For example, some studies have highlighted the inhibition of DapE (diaminopimelate epimerase), an enzyme crucial for bacterial peptidoglycan synthesis. The inhibition of this enzyme can lead to bacterial cell death . The tetrazole ring may facilitate binding to the active site of such enzymes due to its ability to form hydrogen bonds and interact with amino acid residues.

Table 1: Summary of Biological Activities of Tetrazole Derivatives

Compound NameActivity TypeIC50_{50} (µM)Reference
Compound AAntimicrobial22.4
Compound BAntimicrobial50.2
4-Methyl-Tetrazole DerivativeAntimicrobialTBDTBD

The above table summarizes findings related to the biological activities of various tetrazole derivatives. While specific data for this compound is still being explored, it is reasonable to hypothesize that it may exhibit similar activities based on structural analogies.

Toxicity and Safety Profile

While exploring the biological activity of this compound, it is essential to consider its toxicity profile. Tetrazoles are known for their potential toxicity; therefore, understanding the safety margins and conducting thorough toxicity studies will be crucial for any therapeutic applications.

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